Croceaine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

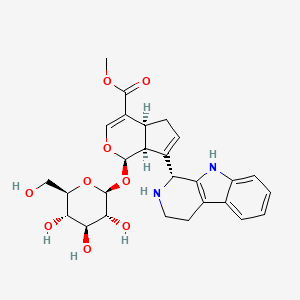

Croceaine A is a natural product found in Palicourea crocea with data available.

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

Croceaine A, an alkaloid isolated from Palicourea crocea, has been studied for its antioxidant and anti-inflammatory activities. Research indicates that it exhibits significant antioxidant activity against ABTS radicals and malondialdehyde (MDA), suggesting potential utility in reducing oxidative stress. Additionally, Croceaine A demonstrated an anti-edematogenic effect in paw edema models and significantly reduced mechanical hyperalgesia and cold response in mice, alongside a reduction in leukocyte migration in a pleurisy model, indicating strong anti-inflammatory effects (Formagio et al., 2019).

Neuroprotective Effects

Studies on crocin, a compound related to Croceaine A, have revealed its neuroprotective properties, particularly against oxidative stress induced by ischemia/reperfusion injury in rat retinas. The treatment with crocin resulted in a notable protection of retinal cells, potentially due to its antioxidant and antiapoptotic properties (Li Chen, Yun Qi, Xinguang Yang, 2015). Furthermore, crocin has been shown to reverse amyloid β-induced memory deficits in Alzheimer's disease models, suggesting therapeutic values in managing neurodegenerative disorders (Asadi et al., 2015).

Cardioprotective Effects

Crocin also exhibits cardioprotective effects. For instance, it has been shown to protect against cardiotoxicity induced by diazinon in rats, suggesting its potential in mitigating cardiac damage caused by toxic substances. The protective effects are primarily attributed to its antioxidant properties, which reduce lipid peroxidation and alleviate apoptosis (Razavi et al., 2013). Additionally, crocin's ability to modulate hemodynamic and antioxidant derangements offers protective roles in isoproterenol-induced cardiac toxicity (Goyal et al., 2010).

Diuretic Effects

Crocine, another compound related to Croceaine A, has been confirmed to have a diuretic effect in rats, suggesting its potential use in conditions requiring increased urine output. This effect is partially mediated through the stimulation of nitric oxide (Hassanin, 2015).

Anticancer Properties

Crocin has shown synergistic apoptotic effects with cisplatin on osteosarcoma cells, indicating its potential as an adjunct in cancer therapy. This effect is linked to up-regulation of caspase-3 and caspase-8, key proteins involved in apoptosis (Li et al., 2013).

Propriétés

Nom du produit |

Croceaine A |

|---|---|

Formule moléculaire |

C27H32N2O9 |

Poids moléculaire |

528.5 g/mol |

Nom IUPAC |

methyl (1R,4aS,7aS)-7-[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C27H32N2O9/c1-35-25(34)16-11-36-26(38-27-24(33)23(32)22(31)18(10-30)37-27)19-13(16)6-7-15(19)20-21-14(8-9-28-20)12-4-2-3-5-17(12)29-21/h2-5,7,11,13,18-20,22-24,26-33H,6,8-10H2,1H3/t13-,18-,19+,20-,22-,23+,24-,26-,27+/m1/s1 |

Clé InChI |

CNDZNSRMCKQXEC-YOBNALRNSA-N |

SMILES isomérique |

COC(=O)C1=CO[C@@H]([C@H]2[C@@H]1CC=C2[C@@H]3C4=C(CCN3)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES canonique |

COC(=O)C1=COC(C2C1CC=C2C3C4=C(CCN3)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |

Synonymes |

croceaine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

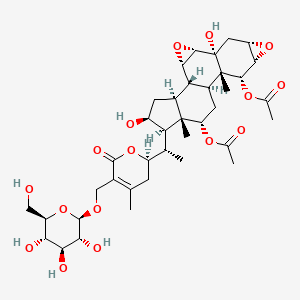

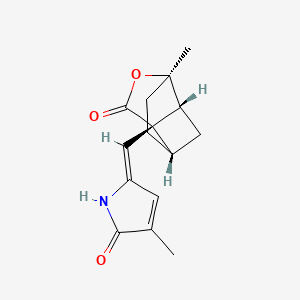

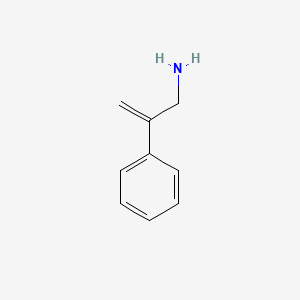

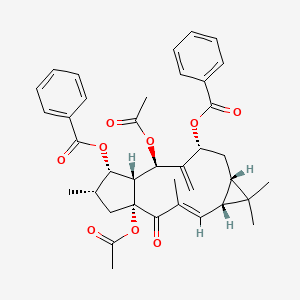

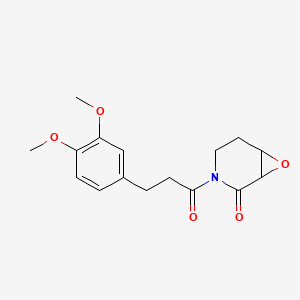

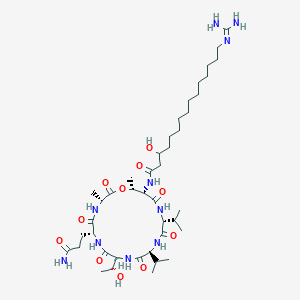

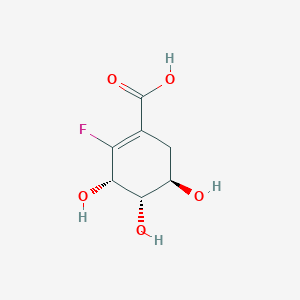

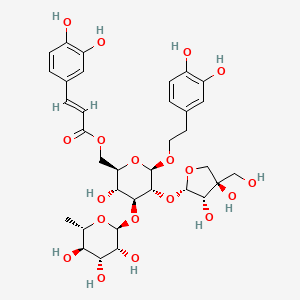

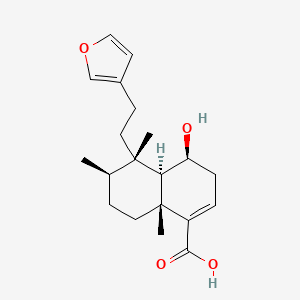

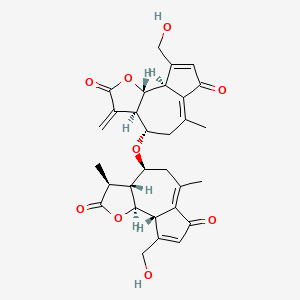

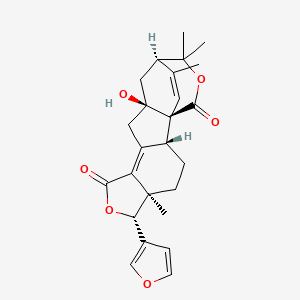

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-2,3,5-trimethyl-6-[(2R)-3-oxopentan-2-yl]-2,3-dihydropyran-4-one](/img/structure/B1251576.png)

![(2S,3R,4S,5S,6R)-2-[[(1S,3R,4S,6S)-3-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1251583.png)